molecular formula C29H17N3O4 B5208425 1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid

1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid

Número de catálogo B5208425
Peso molecular: 471.5 g/mol
Clave InChI: JQZUDOFRTGMEAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid, also known as PD 98059, is a potent and specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. MEK is a key component of the MAPK signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, survival, and apoptosis. PD 98059 has been widely used in scientific research to investigate the function and regulation of the MAPK pathway, as well as its involvement in various physiological and pathological processes. Synthesis Method: PD 98059 can be synthesized by a multistep process involving the condensation of 2-nitrobenzaldehyde with 4-phenyl-2-quinazolineamine, followed by reduction, cyclization, and carboxylation steps. The final product is obtained as a white crystalline solid with a melting point of 265-267°C. Scientific Research Application: PD 98059 has been used extensively in scientific research to investigate the role of the MAPK pathway in various cellular processes, including cell proliferation, differentiation, apoptosis, and migration. It has also been used to study the regulation of gene expression, protein synthesis, and cytoskeletal dynamics. PD 98059 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. Mechanism of Action: PD 98059 specifically inhibits the activity of MEK1 and MEK2, which are upstream kinases that phosphorylate and activate extracellular signal-regulated kinase (ERK) 1 and 2. ERKs are key effectors of the MAPK pathway that regulate the activity of various transcription factors, leading to changes in gene expression and cellular behavior. By inhibiting MEK1 and MEK2, PD 98059 blocks the activation of ERKs and downstream signaling events, resulting in the inhibition of cell proliferation, survival, and migration. Biochemical and Physiological Effects: PD 98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, PD 98059 inhibits cell proliferation and induces apoptosis in cancer cells, while promoting cell differentiation and survival in normal cells. PD 98059 has also been shown to inhibit angiogenesis, inflammation, and fibrosis, suggesting its potential as a therapeutic agent for various diseases. Advantages and Limitations for Lab Experiments: PD 98059 is a highly specific and potent inhibitor of MEK1 and MEK2, making it a valuable tool for investigating the function and regulation of the MAPK pathway. However, PD 98059 has some limitations in experimental use, including its relatively short half-life and potential toxicity at high concentrations. PD 98059 also has some off-target effects, such as inhibition of the activity of other kinases and transcription factors, which should be taken into consideration when interpreting experimental results. Future Directions: PD 98059 has been widely used in scientific research for over two decades, and its potential for therapeutic applications has been explored in various preclinical studies. However, there are still many unanswered questions regarding the regulation and function of the MAPK pathway, as well as the potential of PD 98059 and other MEK inhibitors as therapeutic agents. Some future directions for research include: - Investigating the role of the MAPK pathway in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. - Developing more potent and selective MEK inhibitors with improved pharmacokinetic properties and fewer off-target effects. - Identifying biomarkers of MEK inhibitor sensitivity and resistance, to guide patient selection and treatment strategies. - Exploring combination therapies with MEK inhibitors and other targeted agents, such as PI3K inhibitors, immune checkpoint inhibitors, and epigenetic modulators. - Developing new models and assays to study the MAPK pathway and MEK inhibitors in more physiologically relevant contexts, such as 3D cultures, organoids, and patient-derived xenografts.

Propiedades

IUPAC Name

1,3-dioxo-2-[4-(4-phenylquinazolin-2-yl)phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N3O4/c33-27-21-15-12-19(29(35)36)16-23(21)28(34)32(27)20-13-10-18(11-14-20)26-30-24-9-5-4-8-22(24)25(31-26)17-6-2-1-3-7-17/h1-16H,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUDOFRTGMEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.